molecular formula C16H17FN2O3 B12155457 6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide

Cat. No.: B12155457
M. Wt: 304.32 g/mol
InChI Key: ULVRKSQXDVZOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and tetrahydro-2H-pyran-4-ylmethylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and condensation, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization reactions to form the quinoline ring structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in the treatment of various diseases, including malaria and tuberculosis.

    Industry: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and protein function.

    Pathways: It can inhibit the activity of key enzymes, leading to disruption of cellular functions and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: A related compound with similar biological activities.

    6-fluoroquinoline: Shares the fluorine substitution but lacks the hydroxy and carboxamide groups.

    Tetrahydro-2H-pyran derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

6-fluoro-4-hydroxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is unique due to its combination of functional groups, which confer specific biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

6-fluoro-N-(oxan-4-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H17FN2O3/c17-11-1-2-14-12(7-11)15(20)13(9-18-14)16(21)19-8-10-3-5-22-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,18,20)(H,19,21)

InChI Key

ULVRKSQXDVZOFL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.